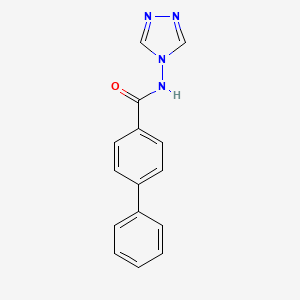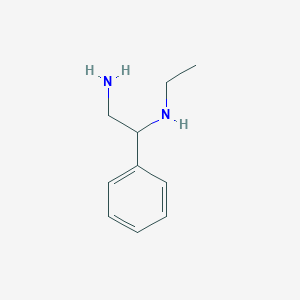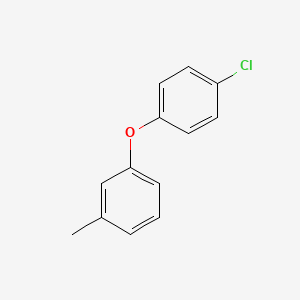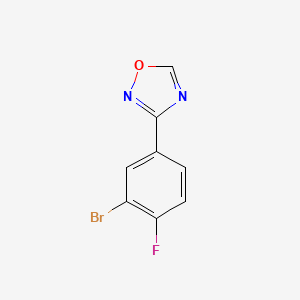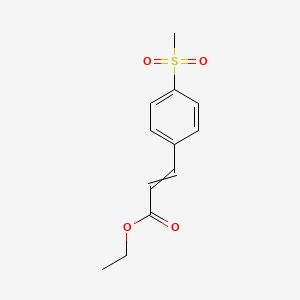![molecular formula C34H34N4O B12450497 (3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12450497.png)
(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-ETHYLPHENYL)IMINO]INDOL-2-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-ETHYLPHENYL)IMINO]INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the indole derivative with piperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Addition of the Diphenylmethyl Group: This can be done through a nucleophilic substitution reaction, where the piperazine nitrogen attacks a diphenylmethyl halide.
Formation of the Imino Group: The final step involves the condensation of the indole derivative with an appropriate aldehyde or ketone to form the imino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-ETHYLPHENYL)IMINO]INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting imino groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Industrial Applications: It could be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-ETHYLPHENYL)IMINO]INDOL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1-{[4-(BENZYLOXY)PIPERAZIN-1-YL]METHYL}-3-[(4-METHYLPHENYL)IMINO]INDOL-2-ONE
- (3Z)-1-{[4-(PHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-PROPYLPHENYL)IMINO]INDOL-2-ONE
Uniqueness
(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-ETHYLPHENYL)IMINO]INDOL-2-ONE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C34H34N4O |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
1-[(4-benzhydrylpiperazin-1-yl)methyl]-3-(4-ethylphenyl)iminoindol-2-one |
InChI |
InChI=1S/C34H34N4O/c1-2-26-17-19-29(20-18-26)35-32-30-15-9-10-16-31(30)38(34(32)39)25-36-21-23-37(24-22-36)33(27-11-5-3-6-12-27)28-13-7-4-8-14-28/h3-20,33H,2,21-25H2,1H3 |
InChI Key |
GWYGXYRGDMJFQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine](/img/structure/B12450420.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12450424.png)
![Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12450432.png)
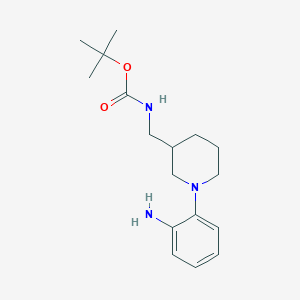
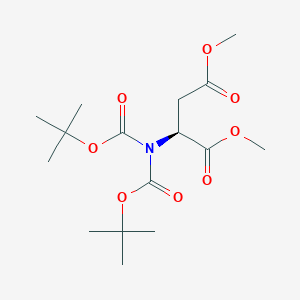
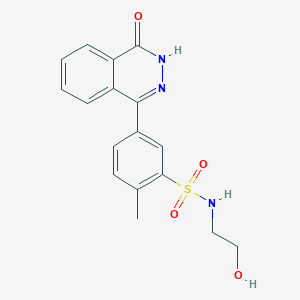
![N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12450445.png)
